molecular formula C12H9F3N2O2 B1467877 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid CAS No. 1237536-11-6

3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid

Cat. No.: B1467877
CAS No.: 1237536-11-6
M. Wt: 270.21 g/mol
InChI Key: QUFBEZJXTTZDKO-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid is a chemical compound with the molecular formula C11H8F3N2O2. It is known for its unique structure, which includes a pyrazole ring and a trifluoromethyl group attached to a benzoic acid moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

    Coupling with Benzoic Acid: The final step involves coupling the pyrazole ring with a benzoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzoic acid derivatives.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets. The pyrazole ring and trifluoromethyl group contribute to its binding affinity and selectivity towards enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-pyrazol-4-yl)benzoic acid: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.

    5-(trifluoromethyl)benzoic acid: Lacks the pyrazole ring, which may reduce its binding affinity to certain targets.

    1-methyl-1H-pyrazol-4-yl)propanoic acid: Has a different carboxylic acid moiety, which may influence its reactivity and applications.

Uniqueness

The presence of both the pyrazole ring and the trifluoromethyl group in 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid makes it unique compared to similar compounds. This combination enhances its chemical stability, binding affinity, and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1-methylpyrazol-4-yl)-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c1-17-6-9(5-16-17)7-2-8(11(18)19)4-10(3-7)12(13,14)15/h2-6H,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUFBEZJXTTZDKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoate (Int-5, 22.3 g, 78.5 mmol) in methanol (375 mL), was added 1 N NaOH solution (314 mL, 314 mmol). The reaction was stirred at room temperature for 2 h. The methanol was removed by concentration under reduced pressure and the resulting aqueous mixture was acidified to pH 2 with 1 N HCl. The product was isolated by suction filtration, washed with water and hexane and dried under vacuum to provide 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoic acid as a white solid (Int-6, 20.3 g, 95.7%). LC-MS: (FA) ES+ 271, ES-269; 1H NMR (400 MHz, d6-DMSO) δ ppm 13.53 (s, 1H), 8.44 (s, 1H), 8.33 (s, 1H), 8.16 (s, 1H), 8.09 (d, J=0.7 Hz, 1H), 7.95 (s, 1H), 3.87 (s, 3H).
Name
methyl 3-(1-methyl-1H-pyrazol-4-yl)-5-(trifluoromethyl)benzoate
Quantity
22.3 g
Type
reactant
Reaction Step One
Name
Quantity
314 mL
Type
reactant
Reaction Step One
Quantity
375 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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